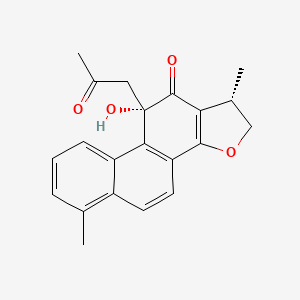
阿魏酸K 23-乙酸酯
描述
科学研究应用
Chemistry: It serves as a model compound for studying the chemical behavior of triterpenoids.
Biology: It is used to investigate cellular processes such as autophagy and apoptosis.
Medicine: It has shown promise in treating conditions like inflammation, cancer, and nephrotoxicity.
Industry: It is explored for its potential use in developing new pharmaceuticals and nutraceuticals
作用机制
Target of Action
Alisol K 23-acetate, a triterpenoid compound, primarily targets the Farnesoid X receptor (FXR) . FXR plays a pivotal role in regulating renal function . Other protein targets have been proposed for these natural products, including soluble epoxide hydrolase, and other enzymes (AMPK, HCE-2) and functional proteins (YAP, LXR) .
Mode of Action
Alisol K 23-acetate interacts with its targets and induces changes in their activity. It can activate renal FXR and induce FXR downstream gene expression in the kidney . This interaction results in significant changes in the cellular environment, leading to various pharmacological effects.
Biochemical Pathways
The activation of FXR by Alisol K 23-acetate affects several biochemical pathways. It leads to the activation of the CaMKK-AMPK-mammalian target of rapamycin pathway . Furthermore, the disruption of calcium homeostasis induces endoplasmic reticulum stress and unfolded protein responses in treated cells .
Pharmacokinetics
A uflc/ms/ms method has been developed for the simultaneous quantitation of related compounds, alisol a and alisol b 23-acetate, in rat plasma . This suggests that similar methods could be used to study the pharmacokinetics of Alisol K 23-acetate.
Result of Action
The activation of FXR by Alisol K 23-acetate results in various molecular and cellular effects. It significantly attenuates renal ischemia-reperfusion-induced acute kidney injury (AKI) in mice . This is reflected by improved renal function, reduced renal tubular apoptosis, ameliorated oxidative stress, and suppressed inflammatory factor expression .
生化分析
Biochemical Properties
Alisol K 23-acetate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with farnesoid X receptor (FXR), a nuclear receptor involved in bile acid regulation and lipid metabolism . Additionally, Alisol K 23-acetate inhibits the activity of soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxyeicosatrienoic acids, which are signaling molecules with anti-inflammatory properties . These interactions highlight the compound’s potential in modulating metabolic and inflammatory pathways.
Cellular Effects
Alisol K 23-acetate exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Alisol K 23-acetate inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, survival, and metabolism . This inhibition leads to reduced cell viability, increased apoptosis, and decreased migration and invasion in cancer cells . Furthermore, Alisol K 23-acetate has been shown to modulate the expression of genes involved in lipid metabolism and inflammation, thereby impacting cellular functions and metabolic processes .
Molecular Mechanism
The molecular mechanism of Alisol K 23-acetate involves its interaction with specific biomolecules, leading to various biochemical effects. Alisol K 23-acetate binds to and activates the farnesoid X receptor (FXR), which in turn regulates the expression of target genes involved in bile acid and lipid metabolism . Additionally, Alisol K 23-acetate inhibits the activity of soluble epoxide hydrolase, leading to increased levels of anti-inflammatory epoxyeicosatrienoic acids . These molecular interactions contribute to the compound’s anti-inflammatory and metabolic regulatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alisol K 23-acetate have been observed to change over time. The compound exhibits stability under specific storage conditions, such as desiccation at -20°C . Over time, Alisol K 23-acetate maintains its bioactivity, as evidenced by its consistent effects on cellular functions in in vitro and in vivo studies . Long-term exposure to Alisol K 23-acetate has been shown to sustain its anti-inflammatory and metabolic regulatory effects, indicating its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of Alisol K 23-acetate vary with different dosages in animal models. Studies have demonstrated that Alisol K 23-acetate exhibits dose-dependent effects on various physiological parameters. For instance, higher doses of Alisol K 23-acetate have been associated with increased anti-inflammatory and lipid-lowering effects . At very high doses, potential toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Alisol K 23-acetate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes hydrolysis to form alisol B, a metabolite with similar pharmacological activities . Enzymes such as human butyrylcholinesterase and carboxylesterases play key roles in the hydrolysis of Alisol K 23-acetate . Additionally, Alisol K 23-acetate influences metabolic flux by modulating the expression of genes involved in lipid metabolism, such as SREBP-1c and PPARα .
Transport and Distribution
The transport and distribution of Alisol K 23-acetate within cells and tissues involve interactions with specific transporters and binding proteins. Alisol K 23-acetate has been shown to inhibit intestinal permeability by regulating tight junction-related proteins, such as zonula occludens-1 and occludin . This regulation enhances the compound’s bioavailability and distribution within the body. Additionally, Alisol K 23-acetate’s interaction with serum albumin facilitates its transport and distribution in the bloodstream .
Subcellular Localization
The subcellular localization of Alisol K 23-acetate plays a critical role in its activity and function. Studies have shown that Alisol K 23-acetate localizes to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of Alisol K 23-acetate in these compartments influences its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Alisol K 23-acetate typically involves the extraction of triterpenoids from the dried rhizomes of Alisma orientale or Alisma plantago-aquatica. The extraction process often employs organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate Alisol K 23-acetate .
Industrial Production Methods
Industrial production of Alisol K 23-acetate follows similar extraction and purification processes but on a larger scale. High-performance liquid chromatography (HPLC) and other advanced chromatographic methods are used to ensure the purity and quality of the compound .
化学反应分析
Types of Reactions
Alisol K 23-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
相似化合物的比较
Similar Compounds
- Alisol A 24-acetate
- Alisol B 23-acetate
- Alisol C 23-acetate
Uniqueness
Alisol K 23-acetate is unique due to its specific molecular structure, which confers distinct pharmacological properties. Compared to other alisols, it has shown a higher potency in certain biological assays, making it a valuable compound for further research and development .
属性
IUPAC Name |
[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(1S,2R,4S,6R,10S,11S,16R)-1,2,11,15,15-pentamethyl-9,14-dioxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-7-en-6-yl]butyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O6/c1-17(14-20(36-18(2)33)26-28(5,6)38-26)32-22-15-19(34)25-29(7)12-11-23(35)27(3,4)21(29)10-13-30(25,8)31(22,9)16-24(32)37-32/h15,17,20-21,24-26H,10-14,16H2,1-9H3/t17-,20+,21+,24+,25+,26-,29+,30+,31+,32-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJREHQYYSZHDT-URRJHNPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C23C(O2)CC4(C3=CC(=O)C5C4(CCC6C5(CCC(=O)C6(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)[C@@]23[C@@H](O2)C[C@]4(C3=CC(=O)[C@@H]5[C@@]4(CC[C@@H]6[C@@]5(CCC(=O)C6(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


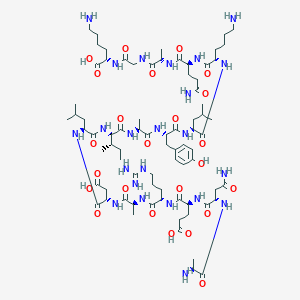

![(12aR)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]Oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione 4-methylbenzenesulfonate](/img/structure/B3028501.png)

![4-Chlorothiazolo[4,5-C]pyridine](/img/structure/B3028505.png)
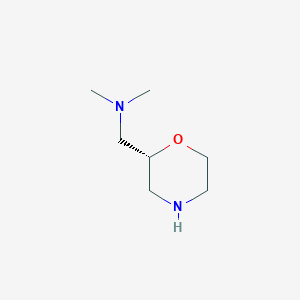


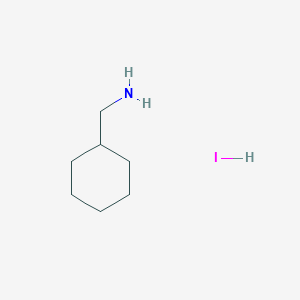
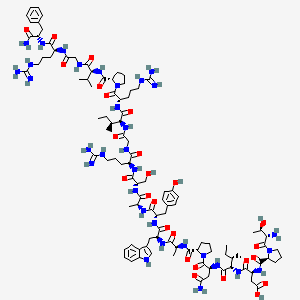
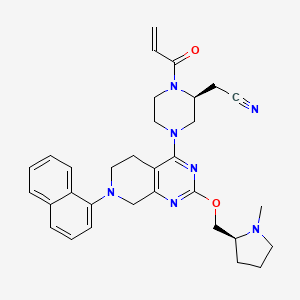
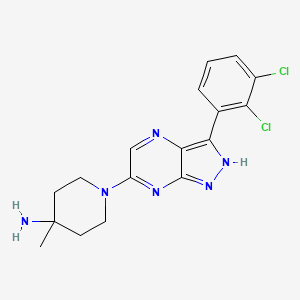
![5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B3028517.png)
